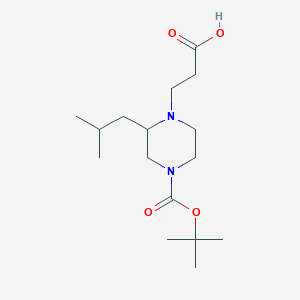
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-isobutylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amine groups during biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid involves the protection of amine groups through the Boc group. This protection allows for selective reactions to occur at other functional sites without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Boc-Dap-OH (N2-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid)
Uniqueness
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is unique due to its specific structural features, including the isobutyl group and the piperazine ring. These features confer distinct chemical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers unique reactivity and stability, particularly in the context of protecting amine groups during complex synthetic processes .
Eigenschaften
CAS-Nummer |
1060814-06-3 |
|---|---|
Molekularformel |
C16H30N2O4 |
Molekulargewicht |
314.42 g/mol |
IUPAC-Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
RGFHYNUJMYWNSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


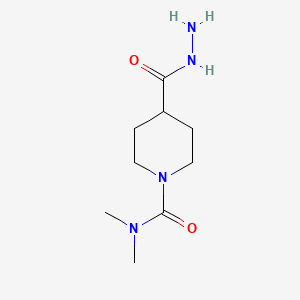

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
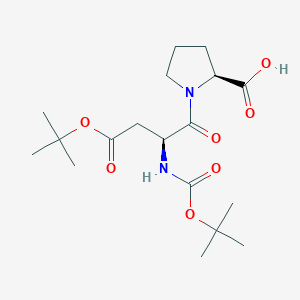

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
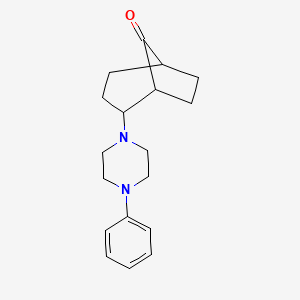
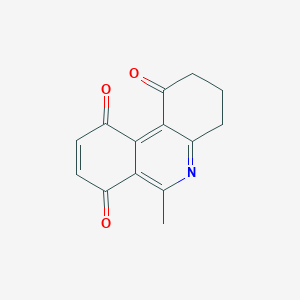
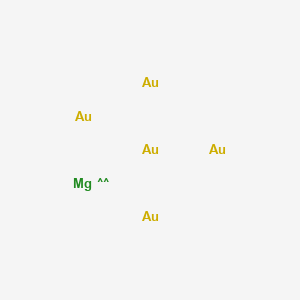

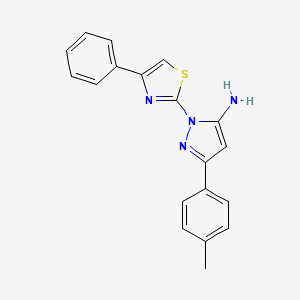
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)

